2-(Thiophen-3-yl)piperidine hydrochloride

Catalog No.
S888372
CAS No.
1187173-80-3
M.F
C9H14ClNS
M. Wt
203.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Thiophen-3-yl)piperidine hydrochloride

CAS Number

1187173-80-3

Product Name

2-(Thiophen-3-yl)piperidine hydrochloride

IUPAC Name

2-thiophen-3-ylpiperidine;hydrochloride

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

InChI

InChI=1S/C9H13NS.ClH/c1-2-5-10-9(3-1)8-4-6-11-7-8;/h4,6-7,9-10H,1-3,5H2;1H

InChI Key

SSYVENXOFWECHJ-UHFFFAOYSA-N

SMILES

C1CCNC(C1)C2=CSC=C2.Cl

Canonical SMILES

C1CCNC(C1)C2=CSC=C2.Cl
  • Structural Features

    The molecule consists of a piperidine ring, a common scaffold in many biologically active compounds, linked to a thiophene group. Thiophene is an aromatic five-membered ring containing sulfur. The presence of these functional groups suggests potential for interaction with biological targets.

  • Target Identification

    Research on related compounds with similar structures can provide clues for potential applications of 2-(Thiophen-3-yl)piperidine hydrochloride. For instance, some piperidine derivatives exhibit anticonvulsant activity []. Additionally, certain thiophene compounds have been explored for their antimicrobial properties. These findings suggest that 2-(Thiophen-3-yl)piperidine hydrochloride could be a candidate for research in these areas, but further studies are needed for confirmation.

  • Drug Discovery Pipeline

    Due to the limited data available, it is challenging to determine if 2-(Thiophen-3-yl)piperidine hydrochloride is currently part of an active drug discovery pipeline. However, the process of drug discovery typically involves identifying potential targets, synthesizing and testing candidate molecules, and then optimizing leads for further development []. If 2-(Thiophen-3-yl)piperidine hydrochloride demonstrates promising activity in initial tests, it could progress through these stages.

2-(Thiophen-3-yl)piperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring fused with a thiophene moiety. The molecular formula of this compound is C9H12ClN2S, and it is often utilized in medicinal chemistry due to its potential biological activities. The presence of the thiophene group enhances the compound's ability to interact with various biological targets, making it a subject of interest in drug development and synthesis.

, including:

  • Nucleophilic substitutions: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for the substitution of halides or other electrophiles.
  • Cyclization reactions: The compound can undergo cyclization to form more complex structures, which is significant in synthesizing new drug candidates.
  • Reductive amination: This reaction can be employed to introduce additional functional groups into the piperidine framework, enhancing its pharmacological properties.

2-(Thiophen-3-yl)piperidine hydrochloride exhibits various biological activities that make it a candidate for pharmaceutical applications. Research indicates that compounds with similar structures may possess:

  • Anticancer properties: Some studies suggest that thiophene derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, potentially reducing inflammation through interaction with cellular signaling mechanisms.
  • Neuroprotective activity: There is emerging evidence that piperidine derivatives can protect neuronal cells from damage, which is crucial in neurodegenerative diseases.

The synthesis of 2-(Thiophen-3-yl)piperidine hydrochloride typically involves several key steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
  • Introduction of the thiophene moiety: Thiophene derivatives can be synthesized via methods such as electrophilic aromatic substitution or cross-coupling reactions with thiophene-containing substrates.
  • Hydrochloride salt formation: The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

The applications of 2-(Thiophen-3-yl)piperidine hydrochloride are diverse and include:

  • Pharmaceutical development: As a building block for creating novel therapeutic agents targeting various diseases, particularly cancer and neurological disorders.
  • Material science: Thiophene derivatives are used in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
  • Corrosion inhibitors: The compound may serve as an effective corrosion inhibitor in industrial applications due to its heterocyclic structure.

Interaction studies involving 2-(Thiophen-3-yl)piperidine hydrochloride focus on its binding affinity to various biological targets:

  • Kinase inhibition: Similar compounds have demonstrated the ability to inhibit kinases such as fibroblast growth factor receptor (FGFR) and epidermal growth factor receptor (EGFR), suggesting that 2-(Thiophen-3-yl)piperidine hydrochloride may exhibit similar properties.
  • Enzyme modulation: The compound's interaction with enzymes involved in metabolic pathways could lead to alterations in cellular functions, impacting processes like inflammation and cell proliferation.

Several compounds share structural similarities with 2-(Thiophen-3-yl)piperidine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
3-(Thiophen-2-yl)piperidine hydrochlorideC9H14ClNSExhibits strong anticancer activity; different thiophene position affecting reactivity .
4-Benzo[b]thiophen-3-yl-piperidine hydrochlorideC12H12ClNIncorporates a benzo group, enhancing biological interactions .
N-Methyl-3-ThiophenemethanamineC10H13NSMethylated version showing different pharmacological profiles .
2-ThiophenemethanamineC8H10N2SSimpler structure; used as a precursor for more complex derivatives .

Each of these compounds demonstrates unique properties and potential applications, but 2-(Thiophen-3-yl)piperidine hydrochloride stands out due to its specific combination of piperidine and thiophene functionalities, which provide enhanced biological activity and versatility in synthetic applications.

Dates

Modify: 2023-08-16

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